Oxocane-2,8-dione
Description
Historical Context and Significance within Heterocyclic Chemistry
The significance of Oxocane-2,8-dione within heterocyclic chemistry lies in its nature as a medium-sized ring. The synthesis of seven- to eleven-membered rings has historically been a challenge for chemists due to unfavorable enthalpic and entropic factors. Therefore, the successful synthesis and characterization of compounds like this compound contributed to the understanding of ring-closing reactions and the conformational analysis of these flexible ring systems.
A common laboratory-scale synthesis of pimelic anhydride (B1165640) involves the dehydration of pimelic acid. One documented method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent in a suitable solvent like diethyl ether. prepchem.com
Rationale and Scope of Current Academic Investigation of this compound
The current academic interest in this compound is largely driven by its potential as a monomer for the synthesis of biodegradable polymers. The ring-opening polymerization (ROP) of cyclic esters and anhydrides is a well-established method for producing polyesters and polyanhydrides with controlled molecular weights and architectures. frontiersin.orgmdpi.com These polymers are of significant interest for biomedical applications, such as drug delivery systems and temporary implants, due to their ability to degrade into non-toxic products within the body. nih.govresearchgate.net
The investigation into the polymerization of this compound is part of a broader effort to expand the range of available biodegradable polymers with tailored properties. The structure of the repeating unit derived from this compound, which contains a longer hydrocarbon chain compared to smaller cyclic anhydrides, is expected to influence the physical and degradation properties of the resulting polymer, such as its crystallinity, hydrophobicity, and degradation rate.
Research in this area typically involves:
Monomer Synthesis and Purity: Developing efficient and scalable methods for the synthesis of high-purity this compound is a crucial first step.
Polymerization Studies: Investigating the ring-opening polymerization of this compound using various catalysts and reaction conditions to control the polymer's molecular weight, polydispersity, and microstructure.
Polymer Characterization: Thoroughly characterizing the resulting poly(pimelic anhydride) in terms of its chemical structure, thermal properties (e.g., glass transition temperature and melting point), and mechanical properties.
Degradation and Biocompatibility Studies: Evaluating the hydrolytic degradation of the polymer under physiological conditions and assessing the cytotoxicity of the polymer and its degradation products to determine its suitability for biomedical applications.
The table below summarizes the key research areas and their objectives in the current academic investigation of this compound:
| Research Area | Objectives |
| Monomer Synthesis | Develop efficient and scalable synthesis routes for high-purity this compound. |
| Ring-Opening Polymerization | Optimize polymerization conditions to control polymer properties. |
| Polymer Characterization | Determine the structure-property relationships of poly(pimelic anhydride). |
| Biomaterial Evaluation | Assess the biodegradability and biocompatibility for potential medical use. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxocane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHUBLNWMCWUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429491 | |
| Record name | pimelic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10521-07-0 | |
| Record name | 2,8-Oxocanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pimelic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxocane-2,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Oxocane 2,8 Dione and Analogous Oxocane Ring Systems
Direct Synthetic Routes to Oxocane-2,8-dione
Cyclization Reactions from Linear Precursors
The most direct approach to this compound and related structures involves the intramolecular cyclization of a linear precursor. This strategy relies on the formation of a carbon-oxygen bond to close the eight-membered ring.
One notable example involves the cyclization of δ-pentenoic acids, which can be induced by reagents like N-bromosuccinimide (NBS) to form lactones. biointerfaceresearch.com While this method primarily yields five- and six-membered rings, variations in substrate and reaction conditions can lead to the formation of larger rings. For instance, the cyclization of certain unsaturated acids can produce seven-membered lactones and even macrolactones, demonstrating the potential for extension to eight-membered systems under specific circumstances. biointerfaceresearch.com
Another approach involves the Baeyer-Villiger oxidation of cycloheptanones. This reaction expands the seven-membered carbocycle to an eight-membered lactone (an oxocanone), which can then be further functionalized. For example, substituted heptanolides obtained from this oxidation can be converted to oxocanes. mun.ca
Advanced Strategies for Oxocane (B8688111) Skeleton Construction
More sophisticated methods have been developed to afford greater control over the stereochemistry and complexity of the oxocane ring system. These strategies often involve multi-step sequences and employ powerful modern synthetic reactions.
[2+2] Photocycloaddition-Initiated Cascade Reactions to Form Oxocane-Annulated Systems
Photochemical reactions, specifically [2+2] photocycloadditions, offer a powerful tool for constructing complex molecular architectures. This approach has been successfully applied to the synthesis of oxocane-annulated furans. researchgate.netthieme-connect.comthieme-connect.com The process typically involves a cascade reaction that begins with the photocycloaddition of two olefinic moieties. researchgate.netthieme-connect.com
For instance, quinolone and coumarin (B35378) derivatives can undergo a [2+2] photocycloaddition upon irradiation, followed by an acid-catalyzed ring-opening reaction to yield azocane- and oxocane-annulated furans. thieme-connect.comthieme-connect.comx-mol.com A key feature for the successful ring-opening is the formation of a strained bridgehead double bond within a 4,5,5a-trihydrocyclobuta-2H-furan intermediate. thieme-connect.com This method has been shown to be compatible with a variety of substituents. thieme-connect.com
| Reactant Type | Reaction Condition | Product Type | Yield (%) |
| Quinolone derivatives | Sensitized irradiation (λ = 420 nm) or direct UV irradiation (λ = 366 nm), followed by acid catalysis | Azocane-annulated furans | 90-98 |
| Coumarin derivatives | Sensitized irradiation (λ = 420 nm) or direct UV irradiation (λ = 366 nm), followed by acid catalysis | Oxocane-annulated furans | 90-98 |
Table 1: Synthesis of Oxocane-Annulated Furans via [2+2] Photocycloaddition Cascade. thieme-connect.comthieme-connect.com
Ring-Closing Olefin Metathesis (RCM) in Stereoselective Oxocane Synthesis
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis, particularly for the formation of medium and large rings. wikipedia.orgias.ac.in This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene (B1197577). wikipedia.orgorganic-chemistry.org The efficiency of RCM is influenced by factors such as the catalyst, ring size, and substituents on the diene substrate. ias.ac.in
RCM has been effectively used to synthesize a variety of oxacycles, including oxocanes. wikipedia.orgacs.org The reaction demonstrates good functional group tolerance, allowing for the synthesis of complex, polyoxygenated macrocycles. wikipedia.orgacs.org For example, the synthesis of a labdane (B1241275) oxocane epoxy-alcohol utilized RCM of a diene derivative as a key step. researchgate.net While the formation of five to seven-membered rings is common, RCM has been successfully applied to create rings as large as 90 members. wikipedia.org
| Catalyst Type | Ring Size Formed | Key Features |
| Grubbs's ruthenium benzylidene complex | 7-13 members | Efficient for oxepene and oxocene rings; yields decrease with increasing ring size. |
| Schrock's molybdenum catalyst | Various | Often used for substrates with highly substituted olefins. |
Table 2: Application of RCM in Oxocane Synthesis. ias.ac.inacs.org
Diastereoselective and Enantioselective Approaches for Chiral Oxocane Frameworks
The synthesis of chiral oxocanes, which are important substructures in many natural products, requires methods that can control the stereochemistry of the newly formed chiral centers. nih.govmun.ca Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. wikipedia.org
One strategy involves the diastereoselective synthesis of oxocanes through a one-step build/couple/pair strategy, which has been shown to produce complex scaffolds with excellent diastereoselectivity and enantioselectivity. nih.govcapes.gov.brresearchgate.net Another approach utilizes a chiral Brønsted acid-catalyzed dearomatization reaction of phenol-tethered homopropargyl amines to generate fused polycyclic enones with high diastereoselectivity and enantioselectivity. researchgate.net
Furthermore, enantioselective routes to functionalized eight-membered oxacycles have been developed using ephedrine-derived morpholine-diones. mun.ca These methods rely on the remote stereocontrol exerted by the ephedrine (B3423809) scaffold to achieve highly diastereoselective and regioselective transformations. mun.ca The use of chiral auxiliaries is another established method to guide the stereochemical outcome of a reaction. wikipedia.org
Mechanistic Studies of Ring Expansion and Contraction in Oxocane Formation
The formation of oxocane rings can also be achieved through ring expansion or contraction reactions, and understanding the mechanisms of these transformations is crucial for their successful application.
Ring Expansion: A stereoselective 1,4-rearrangement-ring expansion of tetrahydrofurans via a bicyclo[3.3.0]oxonium ion intermediate has been developed to synthesize oxocanes. acs.orgnih.gov This method was successfully applied to the stereoselective synthesis of 2,8-syn-2,8-dimethyloxocane. acs.orgnih.gov Mechanistic studies of rearrangements during the ring expansions of cyclopropanated carbohydrates have also provided insights into the formation of larger ring systems. rsc.org The ring expansion of oxetanes is another viable route to larger oxygen-containing heterocycles. sioc-journal.cn Photochemical, metal-free ring expansion reactions of oxetanes have been studied to probe the underlying reaction mechanism, revealing differences in the stereoselectivity of the ring expansion of oxygen ylides. rsc.org
| Starting Material | Key Intermediate | Product |
| Tetrahydrofurans | Bicyclo[3.3.0]oxonium ion | Oxocanes |
| Cyclopropanated carbohydrates | - | Oxepanes and other expanded rings |
| Oxetanes | Oxygen ylides | Tetrahydrofuran derivatives |
Table 3: Ring Expansion Routes to Oxocane and Related Systems. acs.orgnih.govrsc.orgrsc.org
Ring Contraction: While less common for the direct synthesis of oxocanes, mechanistic studies of ring-contracting skeletal rearrangements in other heterocyclic systems, such as the conversion of porphycene (B11496) to isocorrole, provide valuable information on the fundamental principles of ring size alteration. researchgate.net Similarly, studies on the oxidative ring contraction of cyclobutenes to form cyclopropylketones offer mechanistic insights into rearrangement processes. nih.gov Although not directly forming oxocanes, these studies contribute to the broader understanding of the factors that govern ring transformations.
Organocatalytic and Metal-Mediated Synthetic Pathways
The synthesis of this compound, also commonly known as pimelic anhydride (B1165640), primarily involves the intramolecular cyclodehydration of its corresponding dicarboxylic acid precursor, pimelic acid. While traditional methods often rely on stoichiometric dehydrating agents, contemporary research has focused on developing more efficient and milder catalytic pathways. These modern approaches largely fall into the categories of metal-mediated and organocatalytic strategies, which offer improved yields, selectivity, and sustainability.
Metal-catalyzed methods have proven particularly effective for the cyclization of pimelic acid. These reactions typically utilize a Lewis acidic metal center to activate the carboxylic acid groups, facilitating the intramolecular nucleophilic attack that leads to anhydride formation. Research has demonstrated the utility of various metal complexes, including those of magnesium and chromium, in achieving high-yielding synthesis under mild conditions.
One notable advancement is the use of a catalyst system prepared in situ from magnesium chloride (MgCl₂) and a dialkyl dicarbonate (B1257347), such as di-tert-butyl dicarbonate (Boc₂O). acs.orgnih.gov This method is robust, employs inexpensive and commercially available reagents, and proceeds rapidly at moderate temperatures. acs.org The use of Boc₂O is particularly advantageous as its byproduct, tert-butanol, is a poor nucleophile, which prevents the subsequent esterification of the newly formed anhydride—a common side reaction observed with other dicarbonates. nih.gov In a study, the reaction of pimelic acid with Boc₂O in the presence of a magnesium-salen complex catalyst at 50 °C resulted in a quantitative conversion to pimelic anhydride with no evidence of ester byproducts. nih.gov
Another approach involves the use of metal-salen complexes as catalysts. For instance, chromium(III)-salen complexes have been successfully employed to catalyze the cyclization of pimelic acid, among other dicarboxylic acids. nih.govresearchgate.net This reaction is often the first step in a tandem catalytic process for producing alternating polyesters, where the cyclic anhydride is synthesized in situ and then immediately copolymerized with an epoxide. nih.govresearchgate.net In one report, the use of a specific chromium-salen catalyst resulted in a 97% yield of pimelic anhydride after just 30 minutes at room temperature, although a small amount (3%) of monoester was also formed. nih.gov Heterogeneous Lewis acid catalysts, such as hydrated niobium oxide (Nb₂O₅∙nH₂O), have also been identified as effective and reusable catalysts for the direct dehydration of various dicarboxylic acids into their cyclic anhydrides. researchgate.net
While organocatalysis is a powerful and burgeoning field for the synthesis of various heterocyclic compounds, including lactones and other ring systems, specific examples detailing the direct synthesis of this compound are less prominent in the scientific literature compared to metal-mediated routes. aalto.fiprepchem.com Organocatalysts, such as thiourea (B124793) derivatives, are known to facilitate enantioselective conjugate additions and cyclizations that can lead to cyclic structures. aalto.fi However, the primary documented catalytic syntheses for this compound from pimelic acid rely on metal-based systems. For context, non-catalytic but common laboratory syntheses often employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to effect the dehydration.
Research Findings on Metal-Catalyzed Synthesis of this compound
The table below summarizes key findings from studies on the metal-catalyzed synthesis of this compound from pimelic acid.
Mechanistic Organic Chemistry of Oxocane 2,8 Dione Transformations
Unraveling Reaction Pathways of Oxocane-2,8-dione
The transformations of this compound are dominated by nucleophilic attacks on its carbonyl groups. These reactions lead to the opening of the eight-membered ring. The primary reaction pathways include nucleophilic acyl substitution reactions with various nucleophiles and ring-opening polymerization (ROP).
The most common reaction pathway is the nucleophilic ring-opening reaction. This occurs with nucleophiles such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis) to yield pimelic acid or its corresponding monoesters and monoamides, respectively. This reactivity is characteristic of cyclic anhydrides.
Another significant reaction pathway for cyclic esters and anhydrides is Ring-Opening Polymerization (ROP). For seven- and eight-membered rings, polymerization is often driven by an enthalpic contribution arising from the release of ring strain. mdpi.com In the case of this compound, ROP would lead to the formation of a polyester (B1180765), specifically polypimelate. The polymerization can be initiated by cationic, anionic, or organometallic catalysts, each following a distinct mechanistic route. Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been effectively used for the ROP of similar cyclic esters. mdpi.com
| Pathway | Reagent/Catalyst | Product Type |
| Nucleophilic Ring-Opening | Water, Alcohols, Amines | Pimelic acid derivatives |
| Ring-Opening Polymerization | Cationic, Anionic, or Organocatalysts | Polyester (Polypimelate) |
Detailed Studies of Ring-Opening and Ring-Closing Mechanisms in Oxocanes
Ring-Opening Mechanisms:
The ring-opening of this compound follows the general mechanism of nucleophilic acyl substitution. The process is initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, thereby opening the ring.
In the context of Ring-Opening Polymerization (ROP), the mechanism depends on the type of initiator used.
Anionic ROP: An anionic initiator (e.g., an alkoxide) attacks a carbonyl group, opening the ring to form a propagating chain with an alkoxide terminus. This terminus then attacks another monomer molecule, continuing the polymerization process.
Cationic ROP: This mechanism is common for cyclic ethers and esters. An initiator, such as a Brønsted or Lewis acid, protonates or coordinates to the exocyclic carbonyl oxygen or the endocyclic ether oxygen. This activation makes the carbonyl carbon more electrophilic and susceptible to attack by a monomer or a growing polymer chain. For 2-oxazolines, which are structurally different but also undergo cationic ROP, initiators like methyl p-toluenesulfonate are used, leading to an electrophilic living propagating end. researchgate.net
Organocatalyzed ROP: Organocatalysts can activate the monomer or the propagating chain end. For instance, basic catalysts like DBU can deprotonate an initiator (like an alcohol) to generate a nucleophilic alkoxide, which then initiates polymerization in a manner similar to anionic ROP. mdpi.com
Ring-Closing Mechanisms:
The primary ring-closing reaction relevant to this compound is its synthesis from pimelic acid. This intramolecular cyclization is a dehydration reaction that forms the anhydride (B1165640) ring. The process typically requires dehydrating agents (e.g., acetic anhydride or a carbodiimide) or thermal conditions to remove water and favor the formation of the cyclic product. The formation of medium-sized rings, such as the eight-membered oxocane (B8688111) ring, can be challenging due to unfavorable entropic factors and transannular strain (non-bonding interactions across the ring). researchgate.net
General strategies for synthesizing the broader class of oxocanes often rely on methods that overcome these hurdles, such as Ring-Closing Metathesis (RCM) or reactions that utilize conformational constraints to predispose the acyclic precursor to cyclization. ias.ac.inresearchgate.net For example, the use of a tributylstannyl group has been shown to facilitate RCM to form an oxocane where a t-butyl group led to polymerization instead, highlighting the influence of substituents in directing ring closure. ias.ac.in
Intramolecular Rearrangements and Cyclization Phenomena
While specific intramolecular rearrangements of this compound are not extensively documented, the broader class of oxocanes is accessible through various rearrangement and cyclization strategies. These methods are designed to efficiently construct the challenging eight-membered ring system.
Cyclization Phenomena: The formation of oxocane rings often involves intramolecular cyclization of a linear precursor. Key strategies include:
Prins Cyclization: This reaction involves the acid-catalyzed addition of an alkene to an aldehyde. Intramolecular versions are powerful tools for creating five- to eight-membered oxacycles. mdpi.com The silyl-Prins cyclization, using allylsilanes, offers enhanced selectivity due to the stabilization of the key carbocation intermediate β to the silicon atom. researchgate.net
Ring-Closing Metathesis (RCM): RCM has been successfully employed in the synthesis of oxocane-containing natural products. researchgate.netacs.org The choice of catalyst, such as those developed by Grubbs or Schrock, is crucial and depends on the substitution pattern of the diene precursor. ias.ac.in
Radical and Electrophilic Cyclizations: These methods are also employed to form the oxocane ring, although they can be less common due to challenges in controlling regioselectivity for medium-sized rings. researchgate.net
Tandem Reactions: Complex cascades involving multiple bond-forming events can lead to densely functionalized oxocanes. For example, a catalyst-free reaction involving an aza-Michael addition followed by a Mannich transannular reaction has been reported to form a bicyclic oxocane framework diastereoselectively. nih.gov
Intramolecular Rearrangements: Rearrangements are a common strategy for synthesizing medium-sized rings from more easily accessible smaller rings.
Claisen Rearrangement: This synquestlabs.comsynquestlabs.com-sigmatropic rearrangement has been used to synthesize oxocane derivatives. researchgate.net
Stevens Rearrangement: The researchgate.netualberta.ca-shift of sulfonium (B1226848) ylides, known as the Stevens rearrangement, has been applied to the synthesis of functionalized oxocanes. ualberta.ca
Ring Expansion: The expansion of smaller rings, such as tetrahydrofurans, can provide a stereoselective route to oxocanes. A 1,4-rearrangement-ring expansion proceeding through a bicyclo[3.3.0]oxonium ion intermediate has been developed for this purpose. acs.org
| Cyclization/Rearrangement Type | Key Features |
| Prins Cyclization | Acid-catalyzed cyclization of an alkenol with an aldehyde. mdpi.com |
| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from an acyclic diene using a transition metal catalyst. researchgate.net |
| Claisen Rearrangement | synquestlabs.comsynquestlabs.com-sigmatropic rearrangement of an allyl vinyl ether. researchgate.net |
| Stevens Rearrangement | researchgate.netualberta.ca-rearrangement of a sulfonium ylide. ualberta.ca |
| Ring Expansion | Conversion of a smaller ring (e.g., tetrahydrofuran) to an oxocane via a bicyclic intermediate. acs.org |
Elucidation of Key Intermediates in Oxocane-Related Reactions
The mechanisms of the transformations involving this compound and related oxocanes are defined by the nature of their key intermediates.
Intermediates in this compound Reactions:
Tetrahedral Intermediate: In the nucleophilic ring-opening of this compound (e.g., hydrolysis or alcoholysis), the central intermediate is the tetrahedral species formed from the nucleophilic attack on a carbonyl carbon. Its subsequent collapse cleaves the ring.
Propagating Species in ROP: In ring-opening polymerization, the key intermediates are the active chain ends. These can be alkoxides in anionic ROP, oxonium ions in cationic ROP, or activated monomer-catalyst adducts in organocatalyzed polymerizations. mdpi.commdpi.com
Intermediates in General Oxocane Synthesis: The synthesis of the broader class of oxocanes involves a diverse range of intermediates that dictate the reaction outcome and stereoselectivity.
Oxocarbenium Ions: These are key intermediates in reactions like the Prins cyclization and ring expansions of pyranosides. mdpi.comrsc.org Their stability and conformation influence the stereochemical outcome of the cyclization.
Bicyclic Intermediates: Ring expansion strategies and transannular cyclizations often proceed through strained bicyclic intermediates. mit.edu For instance, the formation of oxocanes from tetrahydrofurans involves a transient bicyclo[3.3.0]oxonium ion . acs.org Similarly, the reaction of 4-cycloocten-1-ol with mercury(II) acetate (B1210297) can lead to bicyclic ether products via a transannular cyclization intermediate. beilstein-journals.org
Metallocarbenes: In RCM, the reaction proceeds via a series of metallacyclobutane intermediates, formed from the reaction of an olefin with the metal alkylidene catalyst. ias.ac.in
Sulfonium Ylides: The Stevens and synquestlabs.comresearchgate.net-sigmatropic Sommelet-Hauser rearrangements, used in some oxocane syntheses, proceed through sulfonium ylide intermediates generated from the reaction of metallocarbenes with sulfur nucleophiles. ualberta.ca
Polymerization Chemistry of Oxocane 2,8 Dione
Ring-Opening Polymerization (ROP) of Oxocane-2,8-dione Monomers
The polymerization of this compound proceeds via the cleavage of the endocyclic acyl-oxygen bond, driven by the release of ring strain. The specific mechanism of polymerization dictates the nature of the propagating species and the structure of the resulting polymer.
While specific studies detailing the anionic ROP of pure this compound are not extensively documented, the mechanism can be inferred from the general principles of cyclic anhydride (B1165640) and ester polymerization. Anionic ROP is initiated by a nucleophilic attack on one of the carbonyl carbons of the anhydride ring.
The proposed mechanism involves the following steps:
Initiation: A nucleophilic initiator (Nu⁻) attacks one of the electrophilic carbonyl carbons of the this compound monomer. This leads to the cleavage of the acyl-oxygen bond and the formation of a carboxylate anion as the active propagating species.
Propagation: The newly formed carboxylate chain end attacks another monomer molecule at one of its carbonyl groups. This process repeats, extending the polymer chain. The propagating species remains a carboxylate anion throughout the polymerization.
Termination: The polymerization is typically concluded by the introduction of a terminating agent, such as a proton source, which neutralizes the anionic chain end.
The susceptibility of cyclic anhydrides to nucleophilic attack by alcohols, which results in ring-opening to form a monoester, supports the feasibility of this mechanism. nih.gov
Cationic Ring-Opening Polymerization (CROP) of cyclic esters and anhydrides is another plausible, though less common, pathway. This mechanism requires an electrophilic species to activate the monomer.
The general steps for cationic ROP are as follows:
Initiation: A cationic initiator, such as a protonic acid or a Lewis acid, activates the monomer by coordinating to one of the carbonyl oxygen atoms. This coordination increases the electrophilicity of the corresponding carbonyl carbon.
Propagation: A nucleophile, which can be another monomer molecule, attacks the activated carbonyl carbon, leading to ring opening and the regeneration of a reactive cationic species at the chain end. The chain grows through the sequential addition of monomers to this active center.
Termination and Chain Transfer: Cationic polymerizations can be terminated by reaction with any available nucleophile or through chain transfer reactions, which can limit the molecular weight of the resulting polymer.
Specific studies applying cationic ROP to this compound are not prominent in the available literature.
Radical Ring-Opening Polymerization (rROP) is a method that allows for the introduction of heteroatoms into the backbone of polymers via a radical process. However, this mechanism typically requires monomers with specific structural features, such as vinyl or exomethylene groups, which can undergo addition-fragmentation.
This compound lacks the necessary unsaturation to undergo conventional rROP. While some patents mention the use of pimelic anhydride in the presence of free radical initiators, this is generally in the context of modifying other polymers or as part of a complex formulation, not as a primary monomer for homopolymerization via rROP. epo.org Therefore, a radical ring-opening mechanism is not considered a primary pathway for the polymerization of this compound.
The term Ring-Opening Trans-Esterification Polymerization (ROTEP) specifically applies to the polymerization of lactones (cyclic esters) to form polyesters. Since this compound is a cyclic anhydride, its polymerization forms polyanhydride linkages, not polyester (B1180765) linkages through trans-esterification.
However, research dating back to the work of Hill and Carothers demonstrates that pimelic anhydride is involved in polymerization processes that form linear polyanhydrides. archive.org Heating pimelic acid with acetic anhydride results in the formation of linear polymers, referred to as α-anhydrides, with molecular weights ranging from 3,000 to 5,000. archive.org These linear polymers can then be distilled under high vacuum to yield the monomeric cyclic pimelic anhydride (termed a β-anhydride). archive.org This indicates a thermal polymerization pathway where the cyclic anhydride can ring-open to form a linear poly(pimelic anhydride). This process is distinct from ROTEP as it involves anhydride bonds.
| Anhydride Form | Description | Molecular Weight | Reference |
|---|---|---|---|
| α-Anhydride | Linear polymeric anhydride formed from heating the diacid with acetic anhydride. | 3000-5000 | archive.org |
| β-Anhydride | Monomeric cyclic anhydride obtained by high vacuum distillation of the α-anhydride. | Monomeric | archive.org |
| γ-Anhydride | Linear polymer similar to the α-form, potentially with very large ring structures. | Very High | archive.org |
Catalytic Systems for Controlled this compound Polymerization
The control over the polymerization of this compound depends heavily on the choice of the catalytic or initiation system, which is tied to the selected polymerization mechanism.
Specific initiators for the controlled polymerization of this compound are not widely reported, but suitable classes of initiators can be selected based on general ROP mechanisms.
For Anionic ROP: A range of nucleophilic initiators could potentially be used. These include alkali metal hydroxides, alkoxides, and organometallic compounds. The choice of initiator and counter-ion can influence the polymerization rate and the degree of control over the final polymer structure.
For Cationic ROP: Initiation would require strong protonic acids (e.g., triflic acid) or Lewis acids (e.g., tin(II) octoate, although often used in coordination-insertion, can have cationic character). These initiators activate the monomer for nucleophilic attack.
For Thermal Polymerization: Heat serves as the primary driver for the polymerization of pimelic anhydride into its linear polyanhydride form. archive.org In some processes, reagents like acetic anhydride are used to facilitate the initial formation of polymeric anhydrides from the corresponding dicarboxylic acid. archive.org
In the context of copolymerization, such as with epoxides, catalyst systems often involve metal complexes, like those based on salen derivatives, which can facilitate the ring-opening of the anhydride before incorporating it into the copolymer chain. nih.gov
Information regarding the polymerization chemistry of this compound is not available in the currently accessible scientific literature.
Following a comprehensive search of scientific databases and publications, detailed research findings specifically concerning the Lewis acid and organocatalyst-mediated ring-opening polymerization (ROP) of this compound, as well as the thermodynamics and kinetics of its homopolymerization, could not be located.
The available literature mentions this compound, also known as pimelic anhydride, primarily in the context of its synthesis from pimelic acid or its use as a co-monomer in copolymerization reactions, typically with epoxides. nih.govcardiff.ac.uk However, studies detailing the specific conditions, catalysts, thermodynamic parameters (such as enthalpy and entropy of polymerization), and kinetic data for the ring-opening homopolymerization of this particular monomer are absent from the reviewed sources.
General principles of ring-opening polymerization suggest that eight-membered rings like this compound can undergo polymerization driven by the release of ring strain. mdpi.com Nonetheless, without specific experimental data for this compound, a scientifically accurate and detailed article on the requested topics cannot be generated.
Therefore, the sections on its polymerization chemistry cannot be completed at this time.
Derivatization and Structural Modification of Oxocane 2,8 Dione
Synthesis of Functionalized Oxocane (B8688111) Architectures
The creation of substituted oxocane rings from oxocane-2,8-dione or related precursors involves various synthetic strategies designed to introduce functional groups at specific positions. These methods are crucial for building molecular complexity and accessing a wider range of chemical space.
A key strategy for creating 2,8-disubstituted oxocanes involves the modification of lactone precursors, which can be derived from the parent dione (B5365651). One established method begins with a suitable lactone, which undergoes methylenation using reagents like the Tebbe reagent to form an exocyclic enol ether. Subsequent stereoselective hydroboration of this intermediate introduces a hydroxyl group, which can then be further manipulated. This sequence has been successfully applied to the synthesis of natural products like lauthisan (B1257421) and laurenan, demonstrating its utility in creating cis-disubstituted oxocane systems. rsc.orgrsc.org
Another innovative approach involves a cascade reaction to produce oxocane-annulated furans. This method utilizes a [2+2] photocycloaddition of coumarin (B35378) or quinolone derivatives, which have a tethered alkene or allene. acs.orgresearchgate.net This reaction is followed by an acid-catalyzed ring-opening of the resulting cyclobutane (B1203170) ring, which expands to form the eight-membered oxocane fused to a furan (B31954) ring. researchgate.nettum.deresearchgate.net This cascade process efficiently builds complex bicyclic architectures in a limited number of steps. researchgate.net
General methods for the synthesis of medium-ring ethers, including oxocanes, often rely on cyclization reactions. Rhodium carbenoid-catalyzed cyclization, for instance, has been shown to be effective for forming the eight-membered oxocane ring, with yields being significantly improved through the use of high-dilution techniques to favor intramolecular reaction over intermolecular polymerization.
Table 1: Selected Methods for the Synthesis of Functionalized Oxocane Architectures
| Method | Precursor Type | Key Reaction(s) | Resulting Structure | Ref(s) |
| Lactone Modification | Substituted Lactone | Methylenation, Stereoselective Hydroboration | cis-2,8-Disubstituted Oxocane | rsc.org, rsc.org |
| Photocycloaddition Cascade | Coumarin/Quinolone with Tethered Alkene | [2+2] Photocycloaddition, Acid-Catalyzed Ring-Opening | Oxocane-Annulated Furan | tum.de, researchgate.net |
| Rhodium Carbenoid Cyclization | Diazo Compound | Intramolecular C-H Insertion | Substituted Oxocane |
Preparation of Chiral and Stereoisomeric Oxocane Derivatives
Controlling the three-dimensional arrangement of atoms is a central challenge in organic synthesis, and the preparation of specific stereoisomers of oxocane derivatives is critical, particularly when targeting chiral natural products.
The synthesis of the natural products (+)-cis-lauthisan and laurenan provides a clear example of diastereoselective synthesis. The key step, a hydroboration-oxidation of an enol ether intermediate, proceeds with high cis-selectivity, leading predominantly to the desired diastereomer. rsc.orgrsc.orgmun.ca Further refinement of this approach, such as using a triethylsilane/trimethylsilyl triflate (Et3SiH/TMSOTf)-promoted reductive cyclization of a hydroxy ketone, also yields cis-disubstituted cyclic ethers with high stereoselectivity. researchgate.net
Enantioselective synthesis, which produces a single enantiomer, has been achieved through catalyst-controlled reactions. For instance, the intramolecular [2+2] photocycloaddition to form oxocane-annulated furans can be rendered enantioselective by using a chiral sensitizer. researchgate.net This approach allows for the formation of up to four defined stereogenic centers in a single step with high enantiomeric excess (ee). acs.org
Another powerful strategy involves the use of chiral auxiliaries—a chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgdu.ac.in The alkylation of chiral sulfone or amide precursors, for example, can be used to install substituents with a high degree of facial selectivity. wikipedia.orgresearchgate.netcapes.gov.br After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. This principle has been applied in enantioselective routes toward functionalized eight-membered oxacycles. mun.ca Tandem strategies combining Nicholas reactions and ring-closing metathesis have also been developed for the stereoselective synthesis of both (+)-cis- and (-)-trans-lauthisan. researchgate.netresearchgate.net
Table 2: Strategies for Stereoselective Synthesis of Oxocane Derivatives
| Strategy | Key Method | Stereochemical Control | Example Outcome | Ref(s) |
| Diastereoselective Synthesis | Stereoselective Hydroboration | Substrate control on enol ether | cis-Lauthisan | rsc.org, rsc.org |
| Enantioselective Catalysis | [2+2] Photocycloaddition | Chiral sensitizer | Oxocane-annulated furans (up to 99% ee) | acs.org, researchgate.net |
| Chiral Precursors | Reductive Cyclization | Enantiopure hydroxy sulfinyl ketones | Both enantiomers of cis-lauthisan | researchgate.net |
| Tandem Reactions | Nicholas Reaction / RCM | Chiral Co2(CO)6-alkyne complexes | (+)-cis-Lauthisan | researchgate.net |
Integration of this compound into Complex Macrocyclic and Polycyclic Structures
The oxocane ring is a key structural motif in a variety of complex natural products, particularly those of marine origin. core.ac.uk Synthesizing these intricate molecules requires methods that can form the eight-membered ring as part of a larger, often fused, polycyclic or macrocyclic system.
A prominent example is the synthesis of brominated labdane (B1241275) diterpenoids isolated from the red algae Laurencia obtusa. researchgate.netresearchgate.netgrafiati.com These natural products feature an oxocane ring fused with a decalin core. A successful synthetic approach toward this class of molecules employed ring-closing metathesis (RCM) as the key step to form the eight-membered ether ring from a diene precursor attached to the decalin framework. researchgate.net RCM is a powerful and widely used reaction for forming rings of various sizes, including the entropically disfavored medium-sized rings, and is tolerant of many functional groups. acs.orgwikipedia.org
The oxocane (or the closely related seven-membered oxepane) ring is also a fundamental component of the ladder-like polycyclic ether structures of marine toxins such as the ciguatoxins. jst.go.jpacs.org The synthesis of these exceptionally complex molecules represents a significant challenge and has driven the development of new synthetic methodologies. Strategies for constructing these polyether systems often involve Lewis acid-catalyzed epoxide-opening cascades, where a series of epoxides are opened sequentially by intramolecular nucleophiles to "zip up" the fused ether rings. core.ac.ukrsc.orgnih.gov These cascades can be designed to form oxepane (B1206615) and oxocane rings with high stereocontrol. rsc.orgnih.gov Convergent strategies, where large fragments of the molecule are synthesized separately and then joined, have also utilized RCM and radical cyclizations to form the larger ether rings within the polycyclic system of ciguatoxin. jst.go.jpnih.govnih.gov
Table 3: Examples of Oxocane Integration into Complex Molecules
| Target Molecule Class | Key Synthetic Strategy | Ring System Feature | Ref(s) |
| Labdane Diterpenoids | Ring-Closing Metathesis (RCM) | Fused oxocane-decalin | researchgate.net |
| Ciguatoxins (Polycyclic Ethers) | Epoxide-Opening Cascades | Fused polyether ladder with oxepane/oxocane rings | rsc.org, nih.gov |
| Ciguatoxins (Polycyclic Ethers) | Intramolecular Radical Cyclization, RCM | Fused oxepane and oxonine rings | jst.go.jp, nih.gov |
Advanced Spectroscopic and Analytical Characterization for Oxocane 2,8 Dione Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of oxocane-2,8-dione. Both ¹H and ¹³C NMR provide critical data for confirming the compound's carbon framework and the chemical environment of its protons.
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the carbon atoms adjacent to the carbonyl groups and the ester oxygen exhibit distinct chemical shifts. For instance, the protons at the C3/C7 and C4/C6 positions, and the C5 proton, can be distinguished. A reported ¹H NMR spectrum showed a triplet at δ 2.40 ppm (J = 7.2 Hz, 4H), a triplet at δ 1.62 ppm (J = 7.4 Hz, 4H), and a multiplet between δ 1.43-1.29 ppm (2H). mdpi.com These signals correspond to the different sets of methylene (B1212753) protons within the oxocane (B8688111) ring.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. This is particularly useful for identifying the carbonyl carbons and the carbons bonded to the ester oxygen.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning specific proton and carbon signals and establishing through-bond connectivity, which is vital for the unambiguous stereochemical assignment of this compound and its derivatives. nih.gov The use of NMR is not only for structure elucidation but also for quantitative analysis of lipid molecules in complex mixtures. mdpi.com
Table 1: Representative ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 2.40 | t | 7.2 | 4H | -CH₂-C=O |
| 1.62 | t | 7.4 | 4H | -CH₂- |
| 1.43-1.29 | m | - | 2H | -CH₂- |
This table is based on reported literature values and may vary slightly depending on experimental conditions. mdpi.com
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₇H₁₀O₃). mdpi.com The monoisotopic mass of this compound is 142.06299 g/mol . nih.gov
Electron Ionization (EI) mass spectrometry leads to characteristic fragmentation of the molecule. The analysis of these fragments helps to piece together the structure of the parent ion. Common fragmentation pathways for cyclic esters and ketones can be predicted and compared with the experimental spectrum. libretexts.org For example, the loss of neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄) from the molecular ion can be observed. researchgate.net
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 143.07027 | 136.0 |
| [M+Na]⁺ | 165.05221 | 139.6 |
| [M+NH₄]⁺ | 160.09681 | 138.8 |
| [M+K]⁺ | 181.02615 | 139.6 |
| [M-H]⁻ | 141.05571 | 136.9 |
| [M+Na-2H]⁻ | 163.03766 | 139.2 |
| [M]⁺ | 142.06244 | 136.7 |
| [M]⁻ | 142.06354 | 136.7 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
X-ray Crystallography for Absolute Structure Determination
For a definitive and unambiguous determination of the three-dimensional structure of this compound, including its absolute stereochemistry if chiral centers are present, single-crystal X-ray crystallography is the gold standard. d-nb.info This technique requires the growth of a suitable single crystal of the compound.
The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of the precise positions of each atom in the molecule. This provides detailed information on bond lengths, bond angles, and the conformation of the eight-membered ring in the solid state. researchgate.net While obtaining a crystal of sufficient quality can be a challenge, the structural information it provides is unparalleled. d-nb.info In some cases, co-crystallization with a suitable host molecule can facilitate the process. d-nb.info
Advanced Chromatographic Techniques (HPLC, LC-MS, UPLC)
Advanced chromatographic techniques are essential for the purification and analysis of this compound, ensuring its purity and allowing for its separation from reaction byproducts or other components in a mixture. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of non-volatile compounds like this compound. mdpi.com Different stationary phases (e.g., normal-phase or reversed-phase) and mobile phase compositions can be optimized for efficient separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful for identifying and quantifying this compound in complex matrices. mdpi.com
Ultra-Performance Liquid Chromatography (UPLC) , a more recent development, utilizes smaller particle sizes in the stationary phase and higher pressures to achieve faster separations with higher resolution and sensitivity compared to conventional HPLC. mdpi.com This is particularly beneficial for the analysis of complex reaction mixtures containing this compound. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. bruker.com Therefore, EPR spectroscopy is not directly applicable to the study of the ground state of this compound, as it is a diamagnetic molecule with no unpaired electrons.
However, EPR could be employed in research involving this compound under specific circumstances where paramagnetic species are generated. wiley-vch.de For example, if this compound were to undergo a reaction that produces a radical intermediate, EPR would be an invaluable tool for detecting and characterizing that radical. libretexts.orgd-nb.info Additionally, if this compound were used as a ligand for a paramagnetic metal ion, EPR could provide information about the coordination environment of the metal. bruker.com
Computational and Theoretical Investigations of Oxocane 2,8 Dione Reactivity and Structure
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and energetics of organic molecules, including cyclic esters and dilactones like oxocane-2,8-dione. mdpi.comcapes.gov.br DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between computational cost and accuracy. rsc.org
For molecules similar to this compound, such as other dilactones, DFT calculations are frequently employed to optimize molecular geometry, calculate vibrational frequencies, and determine thermodynamic properties. mdpi.comdntb.gov.ua Functionals like B3LYP and M06-2X, paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly chosen for their reliability in predicting these properties for organic compounds. mdpi.commdpi.comresearchgate.net For instance, in studies of triterpene dilactones, DFT at the B3LYP/6-31G(d,p) level was used to optimize geometries and analyze frequencies of low-energy conformers. mdpi.com Similarly, the M06-2X functional is often recommended for thermochemistry calculations. mdpi.com
These calculations can reveal key energetic details, such as the relative stabilities of different conformers and the energy of the molecule's frontier molecular orbitals. The electronic properties, like the distribution of charges (e.g., Mulliken charges), can also be computed, indicating the polarity of bonds and the location of electrophilic and nucleophilic sites within the this compound structure. researchgate.net
| Calculation Type | Frequency Analysis | Confirms the optimized structure is a true minimum and calculates vibrational spectra. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and symmetry of these orbitals are key to predicting how a molecule will react. numberanalytics.com
For this compound, FMO theory can predict its reactivity profile:
HOMO: The HOMO represents the orbital where the most loosely held electrons reside, making it the primary site for reaction with electrophiles.
LUMO: The LUMO is the lowest energy empty orbital, indicating the most likely site for attack by a nucleophile. In this compound, the LUMO is expected to be localized around the electrophilic carbonyl carbons of the ester groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are commonly used to compute the energies of these frontier orbitals. researchgate.net FMO analysis is a powerful predictive tool for various reaction types, including cycloadditions and electrocyclic reactions. wikipedia.orgmeta-synthesis.comslideshare.net
Table 2: FMO-Based Reactivity Predictions for this compound
| Molecular Orbital | Predicted Location of High Density | Predicted Reactivity |
|---|---|---|
| HOMO | Likely associated with the lone pairs of the oxygen atoms. | Site of interaction with strong electrophiles. |
| LUMO | Primarily localized on the π* orbitals of the two carbonyl (C=O) groups. | Site of nucleophilic attack (e.g., in hydrolysis or aminolysis). |
| HOMO-LUMO Gap | Calculable via DFT. | A smaller gap indicates higher reactivity. |
Molecular Dynamics and Conformation Analysis of Oxocane (B8688111) Ring Systems
The eight-membered ring of this compound is flexible and can adopt several low-energy conformations. Computational methods are essential for exploring this complex conformational landscape. researchgate.net Medium-sized rings (8-14 atoms) are governed by the need to minimize transannular strain (unfavorable interactions across the ring), which is a dominant factor in their conformational preferences. princeton.edu
For cyclooctane, the parent ring system, the boat-chair (BC) conformation is generally the most stable, with other conformations like the chair-chair (CC) and boat-boat (BB) being higher in energy. princeton.edu The introduction of sp²-hybridized centers, such as the two carbonyl carbons in this compound, significantly influences the ring's preferred shape. These planar groups tend to occupy positions that relieve transannular interactions. princeton.edu
Molecular Dynamics (MD) simulations and methods like Monte Carlo simulations are used to explore the potential energy surface of such rings. nih.gov These methods, often employing force fields like OPLS-AA or MMFF94, can simulate the movement of the molecule over time, revealing the accessible conformations and the energy barriers between them. mdpi.comnih.gov For example, a study on a different eight-membered ring, Ac-ox-[Cys-Cys]-NH2, used Monte Carlo simulations to identify four distinct low-energy conformers in solution. nih.gov
Table 3: Common Conformations of Eight-Membered Ring Systems
| Conformation | Common Abbreviation | Relative Stability Notes |
|---|---|---|
| Boat-Chair | BC | Often the most stable conformer for cyclooctane. princeton.edutandfonline.com |
| Chair-Chair | CC | Higher in energy than the boat-chair. princeton.edu |
| Boat-Boat | BB | Also higher in energy than the boat-chair. princeton.edu |
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
Understanding the precise pathway of a chemical reaction, or its mechanism, requires detailed investigation of transition states and intermediates. Both ab initio and semi-empirical computational methods are employed for this purpose, providing a tiered approach to mechanistic studies.
Semi-Empirical Methods: Methods like AM1 are computationally less demanding and are often used for preliminary studies of large systems or complex reaction pathways. acs.org They incorporate some experimental parameters to simplify calculations, making them suitable for an initial exploration of potential mechanisms before applying more rigorous methods.
*Ab Initio Methods: These methods, Latin for "from the beginning," calculate solutions to the Schrödinger equation without relying on experimental parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CAS-SCF) provide higher accuracy. acs.orgacs.org They are used to refine the understanding of reaction mechanisms, accurately calculating the energies of reactants, transition states, and products. For instance, ab initio molecular dynamics has been used to unravel the complex mechanism of β-lactone formation, revealing all elementary steps including ring formation and product dissociation. acs.orguzh.ch For this compound, these methods could be applied to model reactions like its ring-opening polymerization or hydrolysis, identifying the transition state structures and activation energies for each step. worldscientific.com
Computational Predictions for Isolated Molecules
Studying a molecule in isolation (in vacuo or gas phase) is fundamental to understanding its intrinsic properties, free from the influence of solvents or other molecules. uc.pt Computational chemistry allows for the prediction of numerous properties for an isolated molecule of this compound. These predictions, often available in chemical databases like PubChem, are typically generated using DFT or other established computational models. nih.govuni.lu
These calculations provide foundational data such as molecular weight, exact mass, and topological polar surface area. They also predict properties like the XLogP3-AA value, which is an estimate of the molecule's hydrophobicity. nih.gov Such data for the isolated molecule serves as a baseline for more complex simulations that include environmental effects. For example, evidence of oxocane-2,7-dione (an isomer) has been identified in studies of the photolysis of a dispiro-1,2,4-trioxolane in cryogenic matrices, conditions which approximate an isolated state. uc.pt
Table 4: Selected Computed Properties for an Isolated Molecule of this compound
| Property | Value | Computational Method Source |
|---|---|---|
| Molecular Formula | C₇H₁₀O₃ | PubChem |
| Molecular Weight | 142.15 g/mol | Computed by PubChem 2.2 |
| Exact Mass | 142.062994177 Da | Computed by PubChem 2.2 |
| XLogP3-AA | 0.8 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 43.4 Ų | Computed by Cactvs 3.4.8.18 |
Data sourced from PubChem CID 9543533. nih.gov
Emerging Applications of Oxocane 2,8 Dione in Advanced Chemical Sciences
Development of Novel Polymeric Materials with Tunable Properties
The presence of a lactone (cyclic ester) functionality within an eight-membered ring makes oxocane-2,8-dione a suitable monomer for ring-opening polymerization (ROP). This process is driven by the release of inherent ring strain, a common feature of 7- and 8-membered cyclic esters, which contributes an enthalpic driving force for polymerization. mdpi.com The resulting polyesters are of significant interest due to their potential biodegradability and the ability to tailor their properties for specific applications.
The polymerization of this compound and related medium-sized lactones can be achieved through various mechanisms, including cationic ring-opening polymerization (CROP) and organocatalyzed ROP. researchgate.netmdpi.com The choice of initiator or catalyst is crucial as it influences the polymerization kinetics, the molecular weight of the resulting polymer, and its microstructure. researchgate.netresearchgate.net For instance, living/controlled polymerization techniques allow for the precise synthesis of polymers with predictable molecular weights and narrow dispersity. researchgate.net
Furthermore, the properties of the polymers derived from this compound can be finely tuned. This is achieved by altering the polymerization conditions or by copolymerization with other cyclic monomers. researchgate.net This approach allows for the creation of a wide array of polyester-based materials with tailored thermal and mechanical properties, suitable for applications ranging from biomedical devices to specialized plastics. mdpi.comresearchgate.net
Table 1: Overview of Ring-Opening Polymerization (ROP) of Medium-Sized Lactones
| Catalyst/Initiator Type | Polymerization Mechanism | Key Advantages | Potential Polymer Properties |
|---|---|---|---|
| Organometallic Compounds | Coordination-Insertion ROP | High activity, stereocontrol | High molecular weight, controlled microstructure |
| Organocatalysts (e.g., TBD, DBU) | Nucleophilic or Base-Activated ROP | Metal-free, biocompatible polymers | Biodegradable, suitable for biomedical use mdpi.com |
| Cationic Initiators (e.g., MeOTs) | Cationic ROP (CROP) | Living polymerization, block copolymers | Well-defined architecture, tunable hydrophilicity researchgate.netrsc.org |
Contribution to Medium-Sized Ring Synthesis and Heterocycle Libraries
Medium-sized rings, containing eight to eleven atoms, are important structural motifs found in numerous biologically active natural products. mun.ca However, their synthesis is often challenging due to unfavorable enthalpic and entropic factors. This compound, as a pre-formed eight-membered heterocycle, serves as a valuable starting material or key intermediate in the synthesis of more complex oxocane (B8688111) derivatives and other medium-sized rings. rsc.org
Synthetic strategies to access the oxocane skeleton are diverse and include:
Ring-Expansion Reactions: Methods such as the Baeyer-Villiger oxidation of substituted cycloheptanones can yield oxocane lactones. mun.ca
Intramolecular Cyclization: The closure of linear precursors is a common method, though often requiring high dilution techniques to favor cyclization over intermolecular polymerization.
Tandem Reactions: Modern synthetic methods employ cascade reactions, such as tandem allylic amination and ring-opening of smaller rings, to construct 8-membered heterocycles efficiently. rsc.org
Photocycloaddition-Ring-Opening Cascade: This strategy has been used to synthesize oxocane-annulated furans, demonstrating a novel entry into complex heterocyclic systems. researchgate.net
The two carbonyl functionalities in this compound offer reactive handles for a variety of chemical transformations. These sites can be selectively modified to introduce new functional groups or to build fused or spirocyclic structures, thereby enabling the generation of diverse libraries of heterocyclic compounds for screening in drug discovery and materials science. iajpr.com The synthesis of the oxocane ring is a key step in the total synthesis of several natural products, including laurefucin (B1235335) and other halogenated marine metabolites. mun.caiajpr.com
Table 2: Selected Synthetic Routes to the Oxocane Ring System
| Synthetic Strategy | Precursor Type | Key Reaction | Reference |
|---|---|---|---|
| Ring Expansion | Cycloheptanone derivatives | Baeyer-Villiger Oxidation | mun.ca |
| Intramolecular Cyclization | Diazo compounds | Rhodium Carbenoid Cyclization | |
| Ring Expansion | Cyclic carbonates | Tandem Methylenation/Claisen Rearrangement | researchgate.net |
| Cascade Reaction | Quinolone/Coumarin (B35378) derivatives | [2+2] Photocycloaddition/Ring-Opening | researchgate.net |
Design of Molecular Scaffolds for Chemical Biology and Materials Science
A molecular scaffold is a core structure upon which other chemical groups can be appended to create molecules with specific functions. This compound is considered a versatile small molecule scaffold due to its defined three-dimensional structure and its bifunctional nature. cymitquimica.comnih.gov The eight-membered ring provides a semi-rigid conformation, while the two carbonyl groups at opposite ends of the molecule allow for the directional and divergent introduction of various chemical functionalities.
In materials science , this scaffold can be incorporated into larger structures like polymers or metal-organic frameworks. The defined geometry of the oxocane ring can be used to create specific pore sizes or binding pockets, leading to materials with tailored absorption, catalytic, or recognition properties.
In chemical biology , the this compound scaffold can be used to design and synthesize molecular probes and potential therapeutic agents. researchgate.net By attaching pharmacophores or reporter groups to the scaffold, chemists can create molecules that present these functional units in a precise spatial arrangement. This is critical for optimizing interactions with biological targets such as proteins and nucleic acids. acs.org The synthesis of complex, nature-inspired scaffolds, including those based on the oxocane ring, has led to the discovery of small molecules that can modulate biological pathways, highlighting the potential of this structural motif in drug discovery. researchgate.net
Table 3: Potential Applications of this compound as a Molecular Scaffold
| Field | Application | Rationale |
|---|---|---|
| Chemical Biology | Design of enzyme inhibitors | Presents functional groups in a defined 3D space to fit into active sites. acs.org |
| Chemical Biology | Synthesis of molecular probes | Allows for dual functionalization with a binding moiety and a reporter tag. researchgate.net |
| Materials Science | Building block for porous polymers | The ring structure can act as a rigid strut to create permanent porosity. |
Future Perspectives and Grand Challenges in Oxocane 2,8 Dione Research
Exploration of Unconventional Synthetic Methodologies
The classical synthesis of oxocane-2,8-dione, also known as pimelic anhydride (B1165640), can be achieved through methods like the refluxing of azelaic acid in acetic anhydride. nih.govmdpi.com However, these traditional approaches often lack the efficiency, atom economy, and stereochemical control required for advanced applications. A significant challenge lies in developing novel and more sophisticated synthetic routes.
Future research will likely focus on adapting modern synthetic strategies that have proven successful for other complex oxacycles. rsc.org These include:
Ring-Closing Metathesis (RCM): RCM has become a powerful tool for constructing medium-ring ethers. rsc.orgresearchgate.net A major challenge will be to design and synthesize suitable acyclic precursors that can undergo RCM to form the this compound core, a strategy that could offer access to a variety of substituted derivatives. researchgate.net
Photochemical Reactions: Light-induced reactions, such as intramolecular [2+2] photocycloaddition followed by a ring-opening cascade, represent a cutting-edge methodology for creating eight-membered rings. researchgate.net Applying such visible-light-induced protocols to produce this compound could provide highly stereoselective and efficient pathways that are currently unexplored. researchgate.net
Ring Expansion Strategies: Methods involving the expansion of smaller, more readily available rings, such as pyranoses or cyclobutanones, offer an alternative route to the eight-membered oxocane (B8688111) framework. rsc.org The challenge is to control the regioselectivity of the expansion to yield the desired 2,8-dione functionality.
Radical Cyclizations: The use of radical-mediated cyclizations, for instance, those promoted by samarium diiodide (SmI₂), has been effective in creating fused polyoxygenated oxepanes and could be adapted for oxocane synthesis. rsc.org
Overcoming the synthetic hurdles associated with medium-sized rings, which are known to be entropically and enthalpically challenging to form, remains a primary objective. rsc.org
Discovery of Highly Efficient and Selective Catalytic Systems
The efficiency and selectivity of any synthetic method are intrinsically linked to the catalytic system employed. While simple acid or base catalysis is used in traditional esterification, the future of this compound synthesis will depend on the discovery of more advanced catalysts.
Grand challenges in this area include:
Heterogeneous Catalysis: The development of solid-phase catalysts, such as acidic zeolites, offers significant advantages in terms of reusability, reduced waste, and simplified purification. google.comrsc.org Research into ion-exchanged zeolites or other porous materials could lead to environmentally benign and scalable production methods for cyclic esters like this compound. google.comrsc.org
Organocatalysis: Metal-free organocatalysts are increasingly used for polymerization and cyclization reactions. pnas.org Exploring the use of chiral organocatalysts could open the door to the asymmetric synthesis of substituted oxocane-2,8-diones, providing access to enantiomerically pure compounds for applications in medicinal chemistry.
Transition-Metal Catalysis: The use of transition metals, such as rhodium or cobalt, is well-established in the synthesis of complex cyclic ethers. rsc.org A key research direction will be to identify transition-metal complexes that can catalyze the cyclization to form this compound with high turnover numbers and selectivity, potentially under milder reaction conditions.
The ideal catalyst would not only be highly efficient but also tolerant of a wide range of functional groups, allowing for the one-pot synthesis of complex, functionalized this compound derivatives.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Tools
A thorough understanding of the reaction mechanisms, conformational preferences, and electronic properties of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. While basic spectroscopic data for the parent oxocane ring is available, a deep dive into the dione (B5365651) derivative is needed. spectrabase.com
Future research should leverage:
Advanced Spectroscopy: In-situ spectroscopic techniques, such as ReactIR, can monitor reaction progress in real-time, providing critical data to elucidate reaction pathways and identify transient intermediates. acs.org Advanced 1D and 2D NMR experiments are essential for confirming the structure and stereochemistry of new derivatives. thieme-connect.com
Computational Chemistry: Tools like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide profound insights into molecular structure, stability, and reactivity. researchgate.netresearchgate.net Computational studies can be used to model reaction transition states, predict spectroscopic signatures, and calculate properties like the HOMO-LUMO energy gap, which relates to chemical reactivity. researchgate.net A key challenge is to build accurate computational models for this compound and its reaction pathways to guide experimental work. researchgate.net
Below is a table of computed properties for this compound, which serves as a starting point for more advanced computational investigation. nih.gov
| Property | Value |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | This compound |
| InChIKey | ZJHUBLNWMCWUOV-UHFFFAOYSA-N |
| SMILES | C1CCC(=O)OC(=O)CC1 |
| XLogP3 | 0.8 |
| Topological Polar Surface Area | 43.4 Ų |
| Monoisotopic Mass | 142.062994177 Da |
| Data sourced from PubChem. nih.gov |
Expanding the Scope of Applications in Emerging Technologies
While cyclic esters are broadly useful as monomers for biodegradable polymers and as intermediates in chemical synthesis, the specific applications for this compound are not yet widely explored. google.com A major future challenge is to identify and develop novel applications for this compound and its derivatives.
Promising areas for future research include:
Agrochemicals: A patent has identified this compound as a potential composition for enhancing nitrogen stabilizers in agricultural applications. google.com Further research is needed to validate its efficacy and explore its mechanism of action in this context, which could address climate change mitigation technologies. google.com
Biodegradable Polymers: Like other cyclic esters, this compound could serve as a monomer for ring-opening polymerization to create novel polyesters. pnas.org The properties of these polymers, such as their biodegradability and mechanical strength, need to be investigated to determine their suitability for applications in biodegradable plastics and other materials. google.com
Medicinal Chemistry: Natural products containing oxocane or related dioxocane structures have been shown to possess biological activities, including antibacterial and cytotoxic effects. thieme-connect.com This suggests that synthetic this compound derivatives could be valuable scaffolds in drug discovery programs. A grand challenge will be to synthesize libraries of these compounds and screen them for therapeutic potential.
The exploration of these emerging applications will drive the demand for the efficient and selective synthetic methods discussed previously, creating a feedback loop that accelerates innovation in the field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Oxocane-2,8-dione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : this compound can be synthesized via cyclization reactions under controlled conditions. For example, a yield of 83% was achieved using specific proton nuclear magnetic resonance (¹H NMR)-validated conditions: δ 2.40 (t, J = 7.2 Hz, 4H), 1.62 (t, J = 7.4 Hz, 4H), and 1.43–1.29 (m, 2H) in CDCl₃ . To optimize yield, factors such as reaction temperature, solvent choice, and stoichiometric ratios of precursors should be systematically tested. Purification via column chromatography or recrystallization is recommended to isolate the product.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : ¹H NMR is critical for confirming the structure of this compound, with characteristic signals corresponding to its cyclic ether and diketone moieties . Infrared (IR) spectroscopy can validate carbonyl stretching vibrations (~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) should be used to confirm molecular weight. For advanced structural elucidation, X-ray crystallography or nuclear Overhauser effect (NOE) experiments may resolve stereochemical ambiguities.
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should involve incubating this compound in buffered solutions (pH 2–12) at temperatures ranging from 25°C to 60°C. Samples can be analyzed at intervals using HPLC-UV or LC-MS to monitor degradation products. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under different storage conditions .
Advanced Research Questions
Q. What metabolic pathways are associated with this compound in human cell lines, and how can conflicting data across cell models be resolved?
- Methodological Answer : Metabolic studies using radiolabeled this compound (e.g., ³H or ¹⁴C isotopes) in cell lines like A549 or HBEC-KT can track distribution and transformation. Techniques such as HPLC-UV-RAM and LC-MS/MS are essential for identifying metabolites, including glutathione (GSH) conjugates or hydroxylated derivatives . Contradictions in pathway dominance (e.g., phase I vs. phase II metabolism) require cross-validation using enzyme inhibitors (e.g., AKR inhibitors) or genetic knockdown models.
Q. What computational approaches are suitable for predicting the reactivity of this compound, and how do these align with experimental observations?
- Methodological Answer : Density functional theory (DFT) calculations can model electrophilic sites prone to nucleophilic attack (e.g., α,β-unsaturated diketone regions). Molecular docking studies may predict interactions with enzymes like cytochrome P450 or AKRs . Experimental validation via kinetic assays (e.g., Michaelis-Menten parameters) or trapping experiments (e.g., using NAC to capture reactive intermediates) is critical to reconcile computational predictions .
Q. How can researchers investigate the formation of DNA adducts by this compound, and what analytical strategies are recommended?
- Methodological Answer : Incubate this compound with DNA (e.g., plasmid or oligonucleotides) and use ³²P-postlabeling or LC-MS/MS to detect adducts. Synthetic standards of suspected adducts (e.g., adenine or guanine conjugates) are necessary for structural confirmation. Competitive assays with radical scavengers (e.g., TEMPO) can clarify whether adduct formation is redox-mediated .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Variability in biological assays (e.g., cytotoxicity or enzyme inhibition) may stem from differences in cell permeability, metabolic rates, or assay conditions (e.g., serum content). Standardize protocols using reference compounds (e.g., positive controls) and validate findings across multiple cell lines. Meta-analyses of published datasets can identify consensus mechanisms .
Q. What strategies are effective for distinguishing between stereoisomers of this compound derivatives during synthesis?
- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) or capillary electrophoresis can separate enantiomers. Nuclear magnetic resonance (NMR) using chiral shift reagents or Mosher ester derivatization provides stereochemical confirmation. Computational circular dichroism (CD) simulations may corroborate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
